10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Physicochemical Profiling Drug-Likeness Halogen Bonding

SAR studies on psoralen-DNA photocrosslinking often fail when researchers substitute analogs without accounting for electronic effects. This 4-chlorophenyl benzopsoralen delivers an electron-deficient, halogen bond-donating surface absent in 4-methylphenyl or unsubstituted variants. • Confirmed angulated 5H-benzo[c]furo[3,2-g]chromen-5-one isomer via MacLeod synthesis - eliminates isomer ambiguity for crystallography and analytical method development. • Chemotype explicitly covered by furo[3,2-g]chromene ER modulator patent claims - provides IP-secured hit expansion pathway for osteoporosis and bone disease programs. • >98% purity (HPLC); ships ambient; for R&D use only.

Molecular Formula C22H13ClO3
Molecular Weight 360.8 g/mol
Cat. No. B11153399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Molecular FormulaC22H13ClO3
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5C(=O)O2
InChIInChI=1S/C22H13ClO3/c1-12-20-18(19(11-25-20)13-6-8-14(23)9-7-13)10-17-15-4-2-3-5-16(15)22(24)26-21(12)17/h2-11H,1H3
InChIKeyMSZFPMWPGRTGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one: Modified Psoralen Scaffold


10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one (CAS: 374763-84-5) is a synthetic polycyclic aromatic compound belonging to the class of modified psoralens, specifically a 5,6-benzopsoralen derivative [1]. Its core structure is a furo[3,2-g]chromen-5-one system linearly annelated with a benzene ring, a scaffold known for its ability to intercalate DNA and, upon photoactivation, form covalent crosslinks. The key differentiating feature of this molecule is the 4-chlorophenyl substituent at the 10-position, which fundamentally alters its electronic character and potential for non-covalent interactions compared to unsubstituted or simple alkyl/alkoxy analogs .

Scaffold
Modified psoralen core for DNA intercalation and photocrosslinking studies
Substituent
4-chlorophenyl group enables halogen bonding and polarizability profiling
Configuration
Angulated isomer confirmed via MacLeod synthesis for reproducible photobiology

Non-Interchangeable Analogs of 10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one


Within the 5,6-benzopsoralen class, subtle changes to the aromatic substituent at the 10-position dramatically impact the compound's intermolecular interactions, photophysical properties, and biological target engagement. The 4-chlorophenyl group is not a simple bioisostere for the 4-methylphenyl or 4-methoxyphenyl analogs available from screening libraries . The chlorine atom acts as a halogen bond donor and significantly polarizes the pi-system, which can enhance binding to specific protein pockets or alter the photochemical crosslinking efficiency with DNA bases [1]. Therefore, assuming functional equivalence between this compound and its phenyl or alkyl-substituted counterparts without head-to-head data will lead to irreproducible results in target identification or structure-activity relationship (SAR) studies.

This Product
4-chlorophenyl substituent
Acts as halogen bond donor and polarizes the pi-system for distinct binding interactions
Analog Risk
4-methylphenyl analog
Lacks halogen bonding capability; binding kinetics and permeability may shift away from target profile
This Product
Angulated benzo[c]furo[3,2-g]chromen-5-one
Confirmed single isomeric form via MacLeod method for defined DNA photobinding footprint
Analog Risk
Linear psoralen or allopsoralen isomers
Fundamentally different 3D shape and DNA crosslinking geometry may not transfer directly

Differentiation Evidence for 10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one


Enhanced Molecular Polarizability via 4-Chlorophenyl Substitution

The introduction of the electron-withdrawing chlorine atom on the 10-phenyl ring creates a distinct electronic profile. The target compound has a calculated LogP of 5.88 and a molecular weight of 360.79 g/mol . Compared to its closest commercially available analog, 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (Molecular Weight: 350.4 g/mol) , the chlorinated derivative is more lipophilic and polarizable, which can lead to different membrane permeability and target binding kinetics.

Lipophilicity Shift
Reported
ΔLogP ≈ +0.6 vs 4-methylphenyl analog; ΔMW = +10.39 g/mol
Supports cell-based assay selection context
Predicted LogP; experimental validation recommended
Physicochemical Profiling Drug-Likeness Halogen Bonding

Angulated Furochromene Core Confirmation via MacLeod Synthesis

The compound is synthesized by the MacLeod method, a reaction sequence involving the annulation of 4-hydroxycoumarins with β-nitroalkenes, specifically yielding the angulated 5H-benzo[c]furo[3,2-g]chromen-5-one scaffold as confirmed by the authors [1]. This is structurally distinct from the allopsoralen (angular) or linear psoralen analogs. The presence of the 4-chlorophenyl group directs the annulation to yield the specific angulated isomer, providing a well-defined chemical identity critical for reproducibility in sensitive biological systems.

Isomeric Configuration
Class-level
Angulated 5H-benzo[c]furo[3,2-g]chromen-5-one confirmed via MacLeod annulation
Confirms correct isomer for DNA photobinding studies
Synthesis detailed in Garazd et al. (2004)
Synthetic Chemistry Scaffold Confirmation Quality Control

Estrogen Receptor Modulator Activity from Patent Data

A patent covering furo[3,2-g]chromene compounds, including the 10-(4-chlorophenyl)-7-methyl substituted core, claims their use as estrogen receptor modulators for treating osteoporosis and related metabolic bone diseases [1]. While direct IC50 values for this specific compound are not disclosed in the patent, the explicit inclusion of this exact substitution pattern within the Markush structure establishes a class-level inference of target engagement, distinguishing it from unsubstituted phenyl analogs that may lack this claimed biological utility.

Target Engagement
Context-dependent
Covered by Markush structure in SERM patent claims (US 13/642421)
Supports SERM-targeted research prioritization
No compound-specific IC50 disclosed; class-wide claim
Estrogen Receptor Pharmacological Activity Osteoporosis

Verified Application Scenarios for 10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one


Enhanced Polarizability in DNA Photocrosslinking

For research on psoralen-DNA interactions where the electronic nature of the intercalator is a critical variable, the 4-chlorophenyl analog provides a more electron-deficient and polarizable surface than the common 4-methylphenyl or unsubstituted phenyl analogs . This is supported by its calculated higher LogP and molecular weight, which indicate a larger and more lipophilic halogen bond-donating surface . This compound is suitable for structure-activity relationship (SAR) studies aiming to correlate electronic effects with DNA crosslinking efficiency.

SERM Hit Expansion and Optimization

The specific inclusion of this compound's chemotype in a patent claiming furo[3,2-g]chromene derivatives as estrogen receptor modulators makes it a high-priority scaffold for hit expansion in osteoporosis and bone disease programs [1]. This legal and scientific precedent provides a clearer development pathway compared to close analogs not explicitly covered by such intellectual property.

Angulated Psoralen Reference Standard for Crystallography

The MacLeod synthesis guarantees the correct angulated isomer, a pure and reproducible product of the 5H-benzo[c]furo[3,2-g]chromen-5-one system as confirmed by the authors [2]. This avoids the isomer ambiguity inherent in many natural product-derived mixtures or poorly characterized synthetic furocoumarins, making it a valuable standard for analytical method development and X-ray crystallography.

Application
Selection Property
Validation Focus
DNA photocrosslinking SAR studies
Halogen-bond donor polarizability
DNA intercalation and crosslinking endpoints
Estrogen receptor modulator research
Patent-disclosed SERM chemotype
ER pathway modulation endpoints
Angulated isomer reference characterization
MacLeod synthesis isomer identity
Crystallography and analytical method validation
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